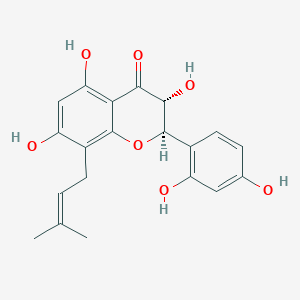
2'-Hydroxyneophellamuretin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Hydroxyneophellamuretin is a phenolic natural compound belonging to the flavonoid family. It is known for its exceptional anti-inflammatory and antioxidant properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxyneophellamuretin typically involves the extraction of natural sources followed by chemical modifications. The exact synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods: Industrial production methods for 2’-Hydroxyneophellamuretin focus on optimizing yield and purity. These methods often involve advanced extraction techniques to preserve the bioactivity and integrity of the compound. The process includes the use of high-purity solvents and controlled reaction conditions to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Hydroxyneophellamuretin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products: The major products formed from these reactions include various derivatives of 2’-Hydroxyneophellamuretin, which may exhibit enhanced biological activities or improved solubility and stability .
Aplicaciones Científicas De Investigación
2’-Hydroxyneophellamuretin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and a synthetic precursor in various chemical research studies.
Biology: The compound’s anti-inflammatory and antioxidant properties make it a valuable tool in studying cellular processes and disease mechanisms.
Medicine: Research has shown its potential in treating ailments such as cancer, diabetes, and neurodegenerative diseases due to its bioactive properties.
Industry: It is utilized in the development of natural product libraries and high-throughput screening for drug discovery.
Mecanismo De Acción
The mechanism of action of 2’-Hydroxyneophellamuretin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
2’-Hydroxyneophellamuretin is unique due to its specific structural features and bioactive properties. Similar compounds include:
- Dihydrokaempferide
- 7-O-Methylaromadendrin
- Dihydrorobinetin
- Dihydromorin
- Taxifolin
These compounds share structural similarities but differ in their specific biological activities and applications. 2’-Hydroxyneophellamuretin stands out due to its potent anti-inflammatory and antioxidant properties, making it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C20H20O7 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-9(2)3-5-11-14(23)8-15(24)16-17(25)18(26)20(27-19(11)16)12-6-4-10(21)7-13(12)22/h3-4,6-8,18,20-24,26H,5H2,1-2H3/t18-,20+/m0/s1 |
Clave InChI |
ZSCDUCZBAJYISP-AZUAARDMSA-N |
SMILES isomérico |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C |
SMILES canónico |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


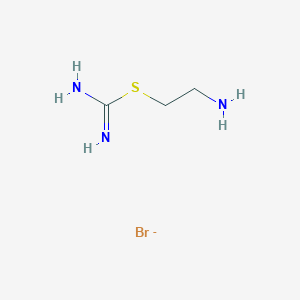
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
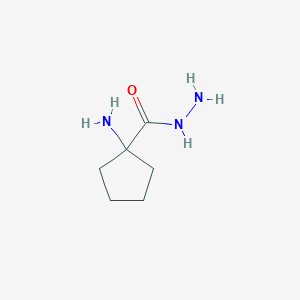
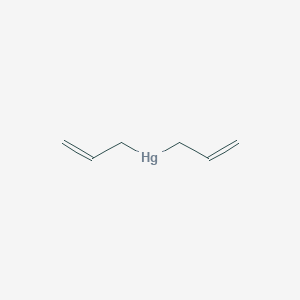
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
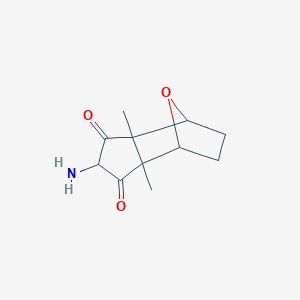
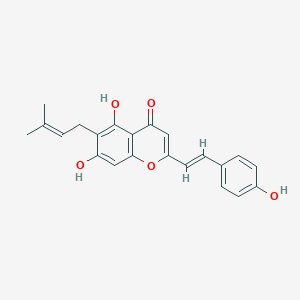
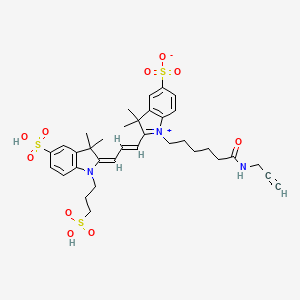
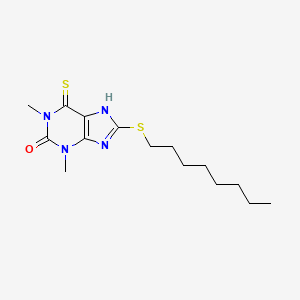
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)


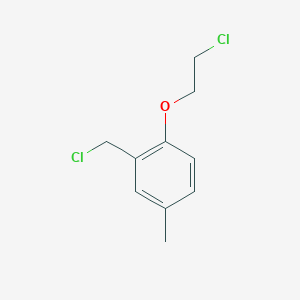
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
